(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with dichloro groups and a difluorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Coupling Reaction: The chlorinated thiophene is coupled with a difluorophenylamine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring and the presence of both dichloro and difluoro groups
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(2,4-difluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NOS/c14-12-6-8(13(15)20-12)11(19)3-4-18-10-2-1-7(16)5-9(10)17/h1-6,18H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOLIBZJWYVNDV-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=CC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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